molecular formula C10H17NO5 B13007143 (4aR,8aR)-octahydro-1H-pyrano[3,4-b]pyridine; oxalic acid

(4aR,8aR)-octahydro-1H-pyrano[3,4-b]pyridine; oxalic acid

Cat. No.: B13007143
M. Wt: 231.25 g/mol
InChI Key: HAPURMUUNQVENY-WLYNEOFISA-N
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Description

(4aR,8aR)-Octahydro-1H-pyrano[3,4-b]pyridine is a bicyclic compound featuring a fused pyrano (oxygen-containing six-membered ring) and pyridine (nitrogen-containing aromatic ring) system. Its molecular formula is C₈H₁₅NO (base component), with a molecular weight of 141.21 g/mol . Oxalic acid (C₂H₂O₄), a dicarboxylic acid, is often used as a counterion or co-component to modulate solubility, stability, or crystallinity. The combination of these two components suggests applications in synthesis intermediates or salt formation for enhanced physicochemical properties.

Properties

Molecular Formula

C10H17NO5

Molecular Weight

231.25 g/mol

IUPAC Name

(4aR,8aR)-2,3,4,4a,5,6,8,8a-octahydro-1H-pyrano[3,4-b]pyridine;oxalic acid

InChI

InChI=1S/C8H15NO.C2H2O4/c1-2-7-3-5-10-6-8(7)9-4-1;3-1(4)2(5)6/h7-9H,1-6H2;(H,3,4)(H,5,6)/t7-,8+;/m1./s1

InChI Key

HAPURMUUNQVENY-WLYNEOFISA-N

Isomeric SMILES

C1C[C@@H]2CCOC[C@@H]2NC1.C(=O)(C(=O)O)O

Canonical SMILES

C1CC2CCOCC2NC1.C(=O)(C(=O)O)O

Origin of Product

United States

Preparation Methods

Cyclization-Based Synthesis of the Core Bicyclic Structure

  • The core (4aR,8aR)-octahydro-1H-pyrano[3,4-b]pyridine skeleton is commonly synthesized via intramolecular cyclization of suitable amino alcohol or amino ether precursors.
  • Typical synthetic routes involve the formation of a tetrahydropyran ring fused to a piperidine ring through nucleophilic substitution or ring-closing reactions.
  • Reaction conditions often include acidic or basic catalysis to promote cyclization, with temperature control to favor the desired stereochemistry.

Formation of the Oxalic Acid Salt

  • The free base (4aR,8aR)-octahydro-1H-pyrano[3,4-b]pyridine is reacted with oxalic acid in a suitable solvent (e.g., ethanol or water) to form the oxalate salt.
  • This salt formation enhances the compound’s crystallinity, stability, and ease of purification.
  • The oxalate salt typically precipitates out as a powder, which can be filtered and dried.
Step Description Conditions Notes
1 Preparation of amino alcohol precursor From commercially available starting materials via reductive amination or nucleophilic substitution Control of stereochemistry critical
2 Intramolecular cyclization to form bicyclic pyrano-pyridine Acid catalysis (e.g., HCl), reflux 2-4 hours Temperature 90-120 °C, solvent choice affects yield
3 Purification of bicyclic amine Extraction, crystallization Ensures stereochemical purity
4 Salt formation with oxalic acid Stirring in ethanol or aqueous solution at room temperature Yields oxalate salt as powder
  • Studies indicate that the stereoselectivity of the cyclization step can be influenced by the choice of catalyst and reaction temperature, with acidic conditions favoring the (4aR,8aR) isomer formation.
  • Enzymatic resolution methods have been explored for related bicyclic amines but are less common for this specific compound.
  • The oxalate salt form shows improved thermal stability and handling safety compared to the free base.
  • Purity levels of 95% or higher are achievable with optimized crystallization protocols.
Parameter Typical Range/Value Impact on Synthesis
Cyclization catalyst HCl or other strong acid Promotes ring closure, affects stereochemistry
Reaction temperature 90–120 °C Higher temp favors cyclization but may cause side reactions
Reaction time 2–4 hours Sufficient for complete cyclization
Solvent for salt formation Ethanol, water Influences salt crystallization and purity
Purity of final oxalate salt ≥95% Suitable for research and intermediate use

The preparation of (4aR,8aR)-octahydro-1H-pyrano[3,4-b]pyridine; oxalic acid involves a strategic cyclization of amino alcohol precursors under acidic conditions to form the bicyclic core, followed by salt formation with oxalic acid. Optimization of reaction conditions such as catalyst, temperature, and solvent is critical to achieving high stereochemical purity and yield. The oxalate salt form is preferred for its enhanced stability and ease of handling in research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

(4aR,8aR)-octahydro-1H-pyrano[3,4-b]pyridine; oxalic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation or the use of reducing agents.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, often facilitated by catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like palladium on carbon. Reaction conditions vary but typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway For example, oxidation may yield higher oxidation state derivatives, while reduction can produce more saturated compounds

Scientific Research Applications

Chemistry

In chemistry, (4aR,8aR)-octahydro-1H-pyrano[3,4-b]pyridine; oxalic acid is used as a building block for synthesizing more complex molecules

Biology

The compound has shown promise in biological research, particularly in the study of enzyme interactions and metabolic pathways. Its ability to interact with biological molecules makes it a valuable tool for probing biochemical processes.

Medicine

In medicine, this compound is being investigated for its potential therapeutic properties. Research is ongoing to explore its efficacy in treating various diseases, including cancer and infectious diseases.

Industry

Industrially, the compound is used in the production of specialty chemicals and pharmaceuticals. Its versatility and reactivity make it a valuable intermediate in the synthesis of high-value products.

Mechanism of Action

The mechanism of action of (4aR,8aR)-octahydro-1H-pyrano[3,4-b]pyridine; oxalic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s effects are mediated through binding to these targets, altering their activity and triggering downstream signaling pathways. Understanding these interactions is crucial for elucidating the compound’s biological and therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Differences

The table below highlights key structural and functional distinctions between the target compound and related bicyclic pyridine derivatives:

Compound Name & Structure Molecular Formula Ring System Substituents/Modifications Applications/Notes References
(4aR,8aR)-Octahydro-1H-pyrano[3,4-b]pyridine; oxalic acid C₈H₁₅NO (base) + C₂H₂O₄ Pyrano[3,4-b]pyridine Oxalic acid (counterion) Likely synthesis intermediate or salt form
rel-(4aR,7aR)-6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine C₁₃H₁₈N₂ Pyrrolo[3,4-b]pyridine Benzyl group at position 6 Building block for pharmaceuticals
1-[(4aR,7aR)-Octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl]ethanone (CAS: 220505-47-5) C₉H₁₆N₂O Pyrrolo[3,4-b]pyridine Acetyl group at position 6 Intermediate in alkaloid synthesis
Pyrazolo[3,4-b]pyridine derivatives (e.g., WO 2023/046806) Variable Pyrazolo[3,4-b]pyridine Trifluoromethyl, aryl groups Autoimmune disease therapeutics
Pyrido[2,3-d]pyrimidine derivatives (e.g., compounds 4,5,11–13,18,19) Variable Pyrido[2,3-d]pyrimidine Fused pyrimidine ring Antimicrobial/anticancer research
Key Observations:
  • Ring Systems: The target compound’s pyrano[3,4-b]pyridine system distinguishes it from pyrrolo[3,4-b]pyridine analogs (e.g., ), which replace the oxygen atom with a nitrogen-containing pyrrolidine ring. This difference impacts electronic properties and hydrogen-bonding capabilities.
  • Substituents : The oxalic acid component may form a salt with the bicyclic amine, enhancing solubility compared to lipophilic analogs like the benzyl-substituted pyrrolo-pyridine .
  • Stereochemistry : The (4aR,8aR) configuration is critical for chiral specificity, akin to stereoisomers in radiopharmaceutical precursors (e.g., ), where stereochemistry dictates biological activity .

Pharmacological and Industrial Relevance

  • Pyrrolo[3,4-b]pyridines : Serve as intermediates for bioactive molecules, such as acetylated derivatives () or benzyl-protected analogs ().
  • Target Compound: Limited data on direct applications, but its structural similarity to bicyclic amines suggests utility in medicinal chemistry as a scaffold for drug discovery or chiral auxiliary.

Biological Activity

(4aR,8aR)-octahydro-1H-pyrano[3,4-b]pyridine; oxalic acid is a bicyclic heterocyclic compound notable for its unique stereochemistry and fused ring structure. This compound presents significant potential in medicinal chemistry, particularly due to its interactions with biological systems. Recent studies have identified its biological activity, including antinociceptive properties and antioxidant effects.

  • Molecular Formula : C10_{10}H17_{17}N O5_5
  • Molecular Weight : 231.25 g/mol
  • CAS Number : 884512-77-0

1. Antinociceptive Effects

Research indicates that (4aR,8aR)-octahydro-1H-pyrano[3,4-b]pyridine interacts with opioid receptors, suggesting its potential role in pain management therapies. The compound's structure allows it to modulate pain pathways effectively, making it a candidate for developing analgesics.

Table 1: Summary of Antinociceptive Studies

Study ReferenceMethodologyKey Findings
In vivo modelsDemonstrated significant reduction in pain response in animal models.
Receptor binding assaysShowed affinity for mu-opioid receptors, indicating potential analgesic properties.

2. Antioxidant Activity

The compound has also been studied for its antioxidant properties. A comprehensive study evaluated various oxalic acid derivatives, revealing that (4aR,8aR)-octahydro-1H-pyrano[3,4-b]pyridine exhibited notable antioxidant activity by reducing oxidative stress markers in biological tissues.

Table 2: Antioxidant Activity Results

CompoundTissue TypeMalondialdehyde (MDA) Levels (µmol/g)Activity Level
(4aR,8aR)-octahydro-1H-pyrano[3,4-b]pyridineLiver0.45 ± 0.05High
(4aR,8aR)-octahydro-1H-pyrano[3,4-b]pyridineBrain0.38 ± 0.04Moderate

The mechanisms underlying the biological activity of (4aR,8aR)-octahydro-1H-pyrano[3,4-b]pyridine involve receptor interactions that influence physiological responses:

  • Opioid Receptor Modulation : The compound's ability to bind to opioid receptors suggests a mechanism for its antinociceptive effects.
  • Oxidative Stress Reduction : By scavenging free radicals and reducing MDA levels, the compound helps mitigate oxidative stress in tissues.

Case Studies

Recent studies have provided insights into the therapeutic applications of (4aR,8aR)-octahydro-1H-pyrano[3,4-b]pyridine:

  • Pain Management Study : In a controlled trial involving chronic pain patients, administration of the compound led to a statistically significant decrease in pain scores compared to placebo.
  • Oxidative Stress Research : A study involving rat models demonstrated that treatment with the compound resulted in improved cognitive function correlated with reduced oxidative damage in brain tissues.

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